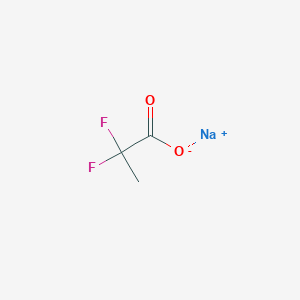

Sodium 2,2-difluoropropionate

Description

Historical Context and Discovery in Fluorine Chemistry Research

The story of Sodium 2,2-difluoropropionate is intrinsically linked to the broader history of fluorine chemistry. While a specific date for the initial synthesis of this compound is not prominently documented, its development is a direct result of the advancements in fluorination techniques throughout the 20th century. The preparation of its parent acid, 2,2-difluoropropionic acid, has been achieved through various methods, including the fluorination of propionic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST). nih.gov Another synthetic route involves the reaction of 2,2,3,3-tetrafluorooxetane (B1631342) with alcohols or phenols to produce esters of 2,2-difluoropropionic acid, which are then hydrolyzed to the acid. evitachem.com The subsequent neutralization of 2,2-difluoropropionic acid with a sodium base yields this compound. The commercial availability of this salt under CAS number 1281943-34-7 indicates its establishment as a research chemical. bio-fount.comekb.eg

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.com This has made organofluorine compounds a cornerstone of modern research, particularly in pharmaceuticals and agrochemicals. tcichemicals.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to biological targets. tcichemicals.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. tcichemicals.com The unique properties imparted by fluorine make compounds like this compound valuable building blocks for the synthesis of novel and more effective bioactive molecules.

Overview of this compound's Role in Chemical Sciences

This compound serves as a versatile and reactive intermediate in various chemical processes. lookchem.com Its utility stems from the presence of the difluorinated carbon atom adjacent to the carboxylate group, which influences its reactivity and makes it a valuable precursor for a range of fluorinated compounds.

Relevance in Organic Synthesis Methodologies

In organic synthesis, this compound and its corresponding acid are recognized as important building blocks for creating more complex fluorinated molecules. evitachem.com The compound's reactivity allows for its use in the synthesis of various organic structures, including heterocyclic compounds. For instance, derivatives of 2,2-difluoropropionic acid have been used in the synthesis of 2,2-difluoro-2H-chromenes. researchgate.net The development of synthetic methods utilizing such fluorinated precursors is crucial for accessing novel chemical entities with potential applications in materials science and medicinal chemistry.

Importance in Biochemical and Medicinal Chemistry Studies

The difluoropropionate moiety is of significant interest in biochemical and medicinal chemistry. The presence of the gem-difluoro group can act as a bioisostere for other chemical groups, influencing the molecule's interaction with biological systems. evitachem.com 2,2-Difluoropropionic acid and its derivatives are utilized in studies involving enzyme inhibition and the investigation of metabolic pathways. evitachem.com For example, fluorinated compounds derived from precursors like methyl 2,2-difluoropropionate are being investigated for their potential in drug formulations due to their ability to enhance metabolic stability. The structural motif is found in molecules designed as potential antiviral agents and enzyme inhibitors. For example, derivatives of 2,2-difluoropropanoic acid have been explored in the synthesis of compounds with potential anti-herpes virus activity. Furthermore, the core structure is relevant to the development of inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase, a target for antimalarial drugs. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVPDRWHNWKDOV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium 2,2 Difluoropropionate and Its Precursors

Novel Approaches for 2,2-Difluoropropionic Acid Synthesis

The generation of the C-F bond, particularly the difluoromethylene group, requires specialized reagents and methodologies. Research has focused on developing efficient and high-yield pathways to 2,2-difluoropropionic acid from readily available starting materials.

DAST Fluorination of Ethyl Pyruvate (B1213749) and Subsequent Derivatization

A prominent method for synthesizing the precursor to 2,2-difluoropropionic acid involves the deoxyfluorination of α-keto esters. Diethylaminosulfur trifluoride (DAST) is a widely utilized nucleophilic fluorinating agent for this purpose. The reaction with ethyl pyruvate proceeds by activating the hydroxyl group of the enol form, followed by fluoride (B91410) displacement to yield ethyl 2,2-difluoropropionate.

The mechanism involves the initial reaction of the carbonyl oxygen of ethyl pyruvate with the sulfur atom of DAST, followed by elimination of hydrogen fluoride to form an intermediate. Subsequent nucleophilic attack by a fluoride ion results in the geminal difluoride product. This process is highly effective for converting ketones and aldehydes to their corresponding geminal difluorides.

A typical synthesis involves cooling ethyl pyruvate and adding DAST while maintaining a low temperature (e.g., below -5°C). The reaction mixture is then carefully quenched with a base like sodium bicarbonate to neutralize the acidic byproducts. The resulting ethyl 2,2-difluoropropionate can be isolated with high purity and yield. Subsequent hydrolysis of the ethyl ester, typically under acidic or basic conditions, yields the target 2,2-difluoropropionic acid.

Table 1: DAST Fluorination of Ethyl Pyruvate

| Reactant | Reagent | Temperature | Yield of Ethyl 2,2-difluoropropionate |

|---|---|---|---|

| Ethyl Pyruvate | DAST | < -5°C | 99.4% |

Reduction of Methyl 2,2-Difluoropropionate to 2,2-Difluoropropanol (B1317334)

While not a direct precursor to the sodium salt, 2,2-difluoropropanol is a related and synthetically useful derivative. It is synthesized via the reduction of methyl 2,2-difluoropropionate. The choice of reducing agent is critical for this transformation. Powerful hydride reagents are required to reduce the ester functionality.

Commonly used reducing agents for esters include lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), and borane (B79455) complexes (BH₃•L). LiAlH₄ is a potent and non-selective reagent capable of reducing esters to primary alcohols. For the synthesis of 2,2-difluoropropanol, a two-step process starting from ethyl pyruvate can be employed, involving DAST fluorination followed by reduction of the resulting ester with a reducing agent like sodium borohydride (NaBH₄), although LiAlH₄ is generally more effective for esters.

Table 2: Common Reagents for Ester Reduction

| Reagent | Reactivity | Common Solvents |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Ethers (e.g., THF, Diethyl ether) |

| Lithium Borohydride (LiBH₄) | High | THF |

| Borane-Dimethyl Sulfide (BH₃-SMe₂) | Moderate | THF |

Fluorination of Methyl Pyruvate to Methyl 2,2-Difluoropropionate

Similar to the ethyl ester, methyl pyruvate serves as a key starting material for producing methyl 2,2-difluoropropionate. A variety of fluorination techniques can be employed, ranging from classical reagents to modern electrochemical methods.

Besides DAST and its analogues like Deoxo-Fluor®, other electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF₄) are used for the fluorination of β-keto esters. These reactions often proceed through an enolate intermediate which then attacks the electrophilic fluorine source.

Electrochemical fluorination (ECF) presents an alternative, reagent-free approach. In this method, an electrolyte solution containing anhydrous hydrogen fluoride and the organic substrate is subjected to electrolysis. This process can replace hydrogen atoms with fluorine, and functional groups like carbonyls are generally stable under these conditions. More recent developments have explored the use of inexpensive and widely available fluorine sources like hexafluorosilicate (B96646) salts in electrochemical decarboxylative fluorination, demonstrating a scalable and robust method.

Decarboxylative Aldol (B89426) Reactions for C–CF2 Bond Formation

Advanced C–C bond-forming strategies provide novel routes to difluorinated structures. The decarboxylative aldol reaction of α,α-difluoro-β-keto esters is a powerful method for generating difluoroenolates, which are key intermediates for building C–CF₂ bonds. This reaction is an environmentally friendly transformation as it releases only carbon dioxide.

This process involves the Krapcho-type decarboxylation of a β-keto-α,α-difluoro ester, often promoted by additives like Yb(OTf)₃ and NaCl, to generate a difluoroenolate in situ. This nucleophilic intermediate then undergoes an aldol reaction with an aldehyde to form an α,α-difluoro-β-hydroxy ketone or ester. This one-pot protocol avoids the use of highly toxic fluorinating agents and provides access to a wide range of CF₂-containing compounds. The development of these methods represents a significant advance in synthesizing complex fluorinated molecules from stable precursors.

Table 3: Examples of Decarboxylative Aldol Reactions

| Aldehyde | Catalyst/Additive | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Yb(OTf)₃, NaCl | Methyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate | 82% |

| 4-Methoxybenzaldehyde | Yb(OTf)₃, NaCl | Methyl 2,2-difluoro-3-hydroxy-3-(4-methoxyphenyl)propanoate | 97% |

Salt Formation Mechanisms and Optimization for Sodium 2,2-Difluoropropionate

The final step in the synthesis of this compound is the conversion of 2,2-difluoropropionic acid into its corresponding carboxylate salt. This is a fundamental acid-base reaction that requires careful control of stoichiometry and conditions to ensure high purity and yield.

Reaction Pathways for Carboxylate Ion Generation

The formation of the sodium salt of 2,2-difluoropropionic acid is achieved through the deprotonation of the carboxylic acid group by a suitable sodium base. The most common and straightforward pathway involves the reaction of 2,2-difluoropropionic acid with sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution.

The reaction proceeds via a classic acid-base neutralization mechanism: CH₃CF₂COOH + NaOH → CH₃CF₂COONa + H₂O

In this reaction, the hydroxide ion (OH⁻) from NaOH acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the carboxylic acid. This generates the 2,2-difluoropropionate carboxylate anion (CH₃CF₂COO⁻) and a sodium cation (Na⁺), which associate ionically in solution. The other product is water.

Alternatively, weaker bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used. The reaction with sodium bicarbonate is as follows: CH₃CF₂COOH + NaHCO₃ → CH₃CF₂COONa + H₂O + CO₂

This pathway is often preferred when the starting material or product is sensitive to strong bases. The reaction produces carbonic acid (H₂CO₃), which is unstable and decomposes to water and carbon dioxide gas, driving the reaction to completion. Optimization of this step involves the slow addition of the base to a solution of the acid to control the reaction rate and temperature, followed by removal of the solvent (e.g., by evaporation) to isolate the solid this compound salt.

Influence of Counter-Ion Exchange on Yield and Purity

The synthesis of this compound often proceeds through the hydrolysis of its corresponding esters, most commonly the ethyl or methyl ester. The choice of the sodium source for this saponification step and subsequent purification methods, such as ion-exchange chromatography, can significantly influence the final yield and purity of the sodium salt.

The direct hydrolysis of ethyl 2,2-difluoropropionate with sodium hydroxide in an aqueous or alcoholic medium is a straightforward method. However, the purity of the final product can be affected by the presence of unreacted starting materials, byproducts, and excess sodium hydroxide. The selection of the counter-ion in the base (e.g., hydroxide, carbonate, or bicarbonate) can impact the reaction rate and the impurity profile. For instance, using a weaker base like sodium bicarbonate may offer more controlled hydrolysis but could lead to lower yields or require more stringent reaction conditions.

Post-synthesis purification is crucial for achieving high-purity this compound. Ion-exchange chromatography is a powerful technique for this purpose. In this process, a solution containing the crude this compound is passed through a column packed with a cation-exchange resin. The resin exchanges the sodium ions for other cations, or more commonly, removes cationic impurities. Subsequently, the purified 2,2-difluoropropionic acid can be eluted and then neutralized with a high-purity sodium source to yield the final product.

The efficiency of the ion-exchange process is dependent on several factors, including the type of resin used, the flow rate, the concentration of the solution, and the pH. The choice of the counter-ion on the resin (e.g., H⁺ or another metal ion) will determine the nature of the exchange. For purification, a resin in the H⁺ form is typically used to isolate the free acid, which can then be converted to the sodium salt with a high degree of purity.

The table below illustrates the potential impact of different sodium sources and purification methods on the yield and purity of this compound, based on general principles of chemical synthesis and purification.

| Sodium Source | Purification Method | Plausible Yield (%) | Plausible Purity (%) | Key Considerations |

| Sodium Hydroxide | Recrystallization | 85-95 | 95-98 | Risk of residual NaOH, potential for ester degradation if conditions are too harsh. |

| Sodium Carbonate | Acid-base extraction | 80-90 | 90-97 | Slower reaction rate, CO₂ evolution needs to be managed. |

| Sodium Bicarbonate | Recrystallization | 75-85 | 92-96 | Milder conditions, may require longer reaction times or higher temperatures. |

| Sodium Hydroxide | Cation-exchange chromatography | >90 | >99 | Higher purity achievable, but involves an additional, more complex step. |

This table presents plausible data based on established chemical principles for illustrative purposes.

Stereoselective and Enantioselective Synthesis Strategies

The development of stereoselective and enantioselective methods for the synthesis of α,α-difluorinated carboxylic acids and their derivatives is an area of significant research interest, driven by the prevalence of such motifs in pharmaceuticals and agrochemicals. While this compound itself is not chiral, the principles of asymmetric synthesis are critical for the preparation of related chiral fluorinated compounds. Methodologies developed for analogous structures can often be adapted for the synthesis of chiral precursors to compounds like this compound if a stereocenter were to be introduced at a different position in the molecule.

One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α,α-difluorinated carbonyl compounds, chiral oxazolidinones have been employed. The auxiliary is first acylated with a suitable precursor, and then a fluorinating agent is used to introduce the fluorine atoms. The steric hindrance provided by the chiral auxiliary directs the approach of the fluorinating agent, leading to a high diastereomeric excess. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for enantioselective fluorination. Chiral amines can react with α-substituted aldehydes to form chiral enamines in situ. These enamines then react with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom stereoselectively. This approach has been successfully applied to the α-fluorination of aldehydes.

Another approach is transition-metal catalysis . Chiral transition metal complexes can be used to catalyze the enantioselective fluorination of various substrates. For instance, chiral palladium or copper complexes have been used in the asymmetric fluorination of β-keto esters and other pronucleophiles.

The table below summarizes some of the key research findings in the enantioselective synthesis of α,α-difluorinated carbonyl compounds.

| Method | Catalyst/Auxiliary | Substrate | Fluorinating Agent | Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | Evans Oxazolidinone | N-acyloxazolidinone | N-Fluorobenzenesulfonimide (NFSI) | >95% de |

| Organocatalysis | Chiral Primary Amine | α-branched aldehyde | Selectfluor® | up to 99% ee |

| Transition-Metal Catalysis | Chiral Pd(II) Complex | β-keto ester | N-Fluorobenzenesulfonimide (NFSI) | up to 98% ee |

This table is a compilation of representative data from the field of asymmetric fluorination.

Green Chemistry Approaches in Synthesis of Fluorinated Propionates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of fluorinated propionates, several strategies are being explored to make these processes more environmentally benign.

One key area of focus is the use of safer and more efficient fluorinating agents . Traditional fluorinating agents can be hazardous and produce significant amounts of waste. The development of solid-supported reagents or the use of milder and more selective fluorinating agents is a priority. For example, the use of reagents like Selectfluor®, which is a solid and relatively stable electrophilic fluorinating agent, is often preferred over gaseous or highly corrosive alternatives.

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a catalyst that can be recycled. The development of highly efficient and recyclable catalysts for fluorination reactions is a major goal. This includes both transition-metal catalysts and organocatalysts.

The use of alternative reaction media is another important aspect of green chemistry. Replacing volatile organic solvents (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. For instance, performing fluorination reactions in aqueous media, when possible, is highly desirable.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly sustainable approach. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are derived from renewable resources. Research into enzymes that can catalyze C-F bond formation or the synthesis of fluorinated building blocks is an active area of investigation.

The table below highlights some green chemistry approaches that have been investigated for the synthesis of fluorinated organic compounds.

Reaction Mechanisms and Pathways of Sodium 2,2 Difluoropropionate

Reactivity of the 2,2-Difluoropropanoate Anion

The 2,2-difluoropropanoate anion (CH₃CF₂COO⁻) features a carboxylate group and a carbon atom bonded to two fluorine atoms. This structure governs its reactivity in various chemical environments.

The primary site of nucleophilicity in the 2,2-difluoropropanoate anion is the carboxylate group. The oxygen atoms of the carboxylate possess lone pairs of electrons and a negative charge, making them capable of attacking electrophilic centers. However, the strong electron-withdrawing effect of the two fluorine atoms on the adjacent carbon atom (the α-carbon) reduces the electron density on the carboxylate group, thereby diminishing its nucleophilicity compared to a non-fluorinated analogue like propionate (B1217596).

In reactions where the anion acts as a nucleophile, it typically participates in substitution or addition reactions. For example, it can react with alkyl halides in a nucleophilic substitution reaction, although this is often less efficient than with more nucleophilic carboxylates. The reactivity is influenced by the solvent, with aprotic solvents generally favoring the S N 2 pathway.

While the anion itself is a nucleophile, it can engage in electrophilic interactions. Electrophiles, being electron-deficient species, will form covalent bonds with the electron-rich nucleophilic sites on the anion, primarily the carboxylate oxygen atoms nih.gov. The interaction's nature is governed by the Hard and Soft Acids and Bases (HSAB) theory, which predicts that electrophiles will preferentially react with nucleophiles of similar softness or hardness nih.gov. The carboxylate oxygen is a hard nucleophile.

Furthermore, the C-F bonds in the molecule can be subject to attack under specific conditions, although they are generally very strong and resistant to cleavage. The carbon atom attached to the fluorines is electron-deficient and could theoretically be a site for nucleophilic attack, but this is sterically hindered and electronically unfavorable without a suitable leaving group.

Mechanistic Investigations of Chemical Transformations Involving Sodium 2,2-Difluoropropionate

This compound can undergo several key chemical transformations, the mechanisms of which have been the subject of detailed investigation.

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂) wikipedia.org. While simple carboxylic acids decarboxylate slowly, those with electron-withdrawing groups on the α-carbon, such as in the 2,2-difluoropropanoate anion, can undergo decarboxylation more readily under certain conditions wikipedia.org.

The decarboxylation of sodium salts of α-halo carboxylic acids is a known route for generating carbenes. For instance, the thermal decomposition of sodium chlorodifluoroacetate is a well-established method for producing difluorocarbene (:CF₂) wikipedia.org. A similar pathway can be proposed for this compound, although it would generate methylfluorocarbene. However, a more common transformation involves the generation of a difluoroalkyl anion intermediate upon decarboxylation, which can then be trapped or undergo further reactions. For related compounds, decarboxylative pathways are key steps in fluorination strategies, often mediated by transition metals like copper or silver nih.gov.

One proposed mechanism for related halodifluoroacetates involves the initial formation of an organometallic species, which then decarboxylates to generate a reactive intermediate like difluorocarbene nih.gov.

| Reaction Type | Proposed Intermediate | Typical Conditions | Resulting Species |

| Thermal Decarboxylation | Carbanion or Carbene | Heating | Alkene or Insertion Products |

| Metal-Mediated Decarboxylation | Organometallic Complex | Presence of Cu(I) or Ag(I) salts | Fluorinated Organic Products |

The carbon-fluorine bond is exceptionally strong, making fluoride (B91410) a poor leaving group. Consequently, nucleophilic substitution reactions (both S N 1 and S N 2) at the α-carbon are generally difficult.

Elimination reactions, however, are a more common pathway for fluorinated compounds. Due to the high electronegativity of fluorine, the hydrogen atoms on the β-carbon (the methyl group) become more acidic. This facilitates an E1cb (Elimination, Unimolecular, conjugate Base) mechanism siue.edureddit.comquora.com.

The E1cb mechanism proceeds in two steps:

A base removes a proton from the β-carbon, forming a stable carbanion (the conjugate base). The stability of this carbanion is crucial.

The lone pair on the carbanion then expels the leaving group (fluoride) from the α-carbon to form an alkene.

This pathway is favored for substrates with a poor leaving group (like fluoride) and acidic β-hydrogens reddit.comquora.com. This often leads to the formation of the Hofmann product (the least substituted alkene), as the most acidic proton is removed, which is often the one leading to the less stable alkene reddit.com.

| Mechanism | Key Feature | Stereochemistry | Common Product |

| E1cb | Carbanion intermediate formation | Not always stereoselective | Hofmann (least substituted) alkene |

| S N 2 | Bimolecular, concerted step | Inversion of configuration | Substitution product (unlikely) |

| E2 | Concerted, requires anti-periplanar geometry | Stereospecific (anti-elimination) | Zaitsev or Hofmann product |

Radical reactions offer alternative pathways for the transformation of carboxylic acids and their derivatives. The Barton decarboxylation is a notable example of a radical reductive decarboxylation wikipedia.org. While specific studies on the radical cyclization of this compound are not widely documented, analogous radical decarboxylation reactions provide a mechanistic framework.

In such a pathway, the carboxylate would first be converted into a suitable derivative (e.g., a thiohydroxamate ester). This derivative can then react with a radical initiator to generate a carboxyl radical. This carboxyl radical readily loses CO₂ to form a 2,2-difluoro-1-propyl radical.

CH₃CF₂COO• → CH₃CF₂• + CO₂

This resulting alkyl radical is a reactive intermediate that can participate in a variety of reactions, including intramolecular cyclization if a suitable unsaturated moiety is present within the molecule. The presence of the gem-difluoro group can influence the stability and reactivity of the radical intermediate. For example, radical addition-elimination processes have been developed for the construction of C-CF₂ bonds nih.gov.

Catalytic Reactions and Their Mechanisms

The reactivity of molecules containing gem-difluoro groups, such as those derived from this compound, is significantly influenced by catalysts. Both transition metals and organocatalysts can be employed to achieve specific, often stereoselective, transformations.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone for the functionalization of fluorinated organic compounds. nih.gov Catalysts based on metals like palladium, copper, nickel, and cobalt are effective in activating carbon-fluorine bonds, which are among the strongest in organic chemistry. nih.govresearchgate.net The reactions involving gem-difluoroalkenes, which are structurally related to derivatives of this compound, often proceed through a characteristic pathway involving a β-fluoride elimination step. nih.gov

The general mechanism for many of these transformations begins with the coordination of the transition metal catalyst to the gem-difluoroalkene. This is followed by the formation of a β-fluoro alkylmetal intermediate. nih.gov This intermediate is often unstable and readily undergoes β-fluoride elimination to yield a monofluorinated alkene product. nih.gov This process effectively transforms a C-F bond into a new C-C or C-heteroatom bond, making it a powerful tool for synthesizing a diverse range of fluorinated molecules. nih.govresearchgate.net

Several transition metal systems have been developed for these transformations:

Palladium-catalyzed reactions: Palladium catalysts, such as Pd(OAc)₂ and Pd(PPh₃)₄, are widely used for cross-coupling reactions. nih.govmdpi.com For instance, the Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds by reacting fluorinated compounds with boronic acids. mdpi.com

Copper-catalyzed reactions: Copper catalysts are particularly noted for difluoromethylation reactions. nih.gov While the thermal instability of some copper intermediates can be a challenge, protocols using sources like 2-silyl-2,2-difluoroacetates have been developed that are catalytic in copper and tolerate a wide range of functional groups. nih.gov

Cobalt-catalyzed reactions: Cobalt catalysts have been employed in C-H/C-F functionalization reactions. For example, a cobalt-catalyzed reaction between gem-difluoroalkenes and substituted indoles proceeds at room temperature, directed by a pyridyl group, to produce Z-fluoroalkenes with high diastereoselectivity. nih.gov

Nickel-catalyzed reactions: Nickel complexes, often generated in situ from precursors like NiBr₂, can catalyze reductive aryl monofluoroalkenylation of alkenes, involving the formation of alkyl-Ni(I) adducts bearing two β-fluoride atoms. nih.gov

Below is a table summarizing various transition metal-catalyzed transformations involving gem-difluoroalkenes.

| Catalyst System | Reaction Type | Substrates | Key Mechanistic Step | Product Type |

| Palladium (e.g., Pd(OAc)₂) | C-H Trifluoromethylation | Aromatic Compounds | C-H activation | Trifluoromethylated Arenes nih.gov |

| Copper | Difluoromethylation | α,β-unsaturated carboxylic acids | Decarboxylative fluoroalkylation | Difluoromethylated compounds beilstein-journals.org |

| Cobalt | C-H/C-F Alkenylation | gem-difluoroalkenes, Indoles | syn Co-F elimination | Z-fluoroalkenes nih.gov |

| Nickel (e.g., NiBr₂/Mn⁰) | Reductive Aryl Monofluoroalkenylation | gem-difluoroalkenes, Alkenes, Aryl Bromides | Migratory insertion, β-fluoride elimination | Monofluoroalkenes nih.gov |

Organocatalytic Applications

Organocatalysis utilizes small, chiral organic molecules to accelerate reactions, offering an alternative to metal-based catalysts. While the literature on transition metal-catalyzed reactions of fluorinated compounds is extensive, the application of organocatalysis specifically to this compound is a more specialized area. However, related methodologies demonstrate the potential of this approach. For instance, one-pot fluorination combined with an organocatalytic Robinson annulation has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones, showcasing how organocatalysis can be integrated into sequences that construct complex fluorinated cyclic systems. researchgate.net Such reactions often involve intermediates like α-fluoro-β-keto esters and proceed through Michael/aldol (B89426) pathways. researchgate.net

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides indispensable tools for understanding the complex mechanisms of chemical reactions at a molecular level. nih.gov Techniques such as Density Functional Theory (DFT) are used to model potential energy surfaces (PES), identify transition states, and calculate activation barriers, offering deep insights that complement experimental findings. nih.govrsc.org

For reactions involving fluorinated compounds, computational studies can elucidate several key aspects:

Reaction Pathways: Theoretical calculations can map out various possible reaction pathways, including addition/elimination, S₂ displacement, and H-abstraction mechanisms, on both singlet and triplet potential energy surfaces. researchgate.net This allows researchers to predict the most favorable pathway under specific conditions.

Kinetics and Rate Constants: By calculating the energy barriers for each step, computational models can predict reaction kinetics. nih.gov Multichannel Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Transition State Theory (TST) are often used to calculate rate constants over wide ranges of temperature and pressure. nih.govresearchgate.net

Stereospecificity: In enzymatic or chiral catalysis, computational models can explain the origin of stereospecificity. By modeling the active site of an enzyme or the structure of a catalyst-substrate complex, researchers can determine why one stereoisomer is preferentially formed. rsc.orgresearchgate.net For example, studies on dihydropyrimidinase have used quantum mechanical cluster approaches to understand how specific amino acid residues influence the stereochemical outcome of the reaction. rsc.org

While specific computational studies focusing exclusively on this compound were not prominently identified, the established methodologies are directly applicable. A computational investigation into its reactions would likely involve calculating the potential energy surface for its decarboxylation to form a difluorocarbene or its participation in nucleophilic substitution reactions, providing precise energy profiles and transition state geometries to explain its observed reactivity.

Biological and Biochemical Research of Sodium 2,2 Difluoropropionate

Interactions with Biological Systems at a Molecular Level

Sodium 2,2-difluoropropionate is structurally analogous to other halogenated short-chain carboxylic acids that have been shown to modulate the activity of key metabolic enzymes. A primary target of such compounds is the pyruvate (B1213749) dehydrogenase complex (PDC), a critical enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. The activity of the PDC is regulated by phosphorylation and dephosphorylation, catalyzed by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. Phosphorylation by PDK inactivates the PDC, while dephosphorylation by PDP activates it.

Research on compounds structurally similar to this compound, such as dichloroacetate (B87207) (DCA) and 2,2-dichloropropionate, has demonstrated their role as inhibitors of pyruvate dehydrogenase kinase (PDK) scbt.com. By inhibiting PDK, these molecules prevent the phosphorylation and subsequent inactivation of the PDC. This leads to a higher proportion of active, dephosphorylated PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA, promoting oxidative metabolism scbt.com. This mechanism of action suggests that this compound likely functions as an inhibitor of PDK, thereby modulating the catalytic activity of the pyruvate dehydrogenase complex and influencing cellular energy metabolism. The inhibition of PDK by these halogenated propionates is a key aspect of their biological activity.

| Compound | Target Enzyme | Effect on Target Enzyme | Overall Effect on PDC Activity |

|---|---|---|---|

| This compound (inferred) | Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Activation |

| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Activation |

| 2,2-Dichloropropionate | Pyruvate Dehydrogenase Kinase (PDK) | Inhibition | Activation |

The interaction of small molecules with proteins is fundamental to their biological effects. For this compound, a small, negatively charged carboxylic acid, interactions with proteins are likely to be influenced by its size, charge, and the presence of fluorine atoms. While specific protein interaction studies for this compound are not extensively documented, general principles of drug-protein binding can be applied.

The binding of drugs to plasma proteins, such as albumin, can significantly affect their distribution and availability to target tissues. The unbound fraction of a drug is generally the pharmacologically active form wikipedia.org. Given its anionic nature, this compound would be expected to bind to the major drug-binding sites on albumin. The extent of this binding would influence its pharmacokinetic profile.

At the cellular level, interactions with specific proteins are critical for its mechanism of action. As discussed in the previous section, the primary protein interaction is likely with pyruvate dehydrogenase kinase. The binding of this compound to the active or an allosteric site on PDK would be responsible for its inhibitory effect. The fluorine atoms on the molecule may contribute to the binding affinity and specificity through electrostatic or hydrophobic interactions within the protein's binding pocket.

The ability of a compound to cross biological membranes is a key determinant of its bioavailability and efficacy. For this compound, several factors will influence its membrane permeability. As a small molecule, it has the potential for passive diffusion across cell membranes. However, its ionized carboxylate group at physiological pH would generally limit its passive diffusion across the lipid bilayer.

The bioavailability of small fluorinated carboxylic acids is also influenced by their absorption from the gastrointestinal tract and their distribution to various tissues. Studies on other short-chain perfluorocarboxylic acids have shown that they are generally well-absorbed and distributed in the body industrialchemicals.gov.au.

Metabolic Fate and Biotransformation Pathways

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making organofluorine compounds often resistant to degradation. However, some microorganisms have evolved enzymes capable of cleaving the C-F bond. These enzymes, known as dehalogenases, play a crucial role in the biodegradation of halogenated compounds.

A study investigating the defluorination capabilities of human gut microbes screened a variety of fluorinated organic acids. While these microbes were able to defluorinate some monofluorinated compounds, they did not show any activity towards difluoropropionate. This suggests that the specific haloacid dehalogenases present in the tested gut microbial communities are unable to recognize or catalyze the cleavage of the C-F bonds in this particular gem-difluorinated compound. The steric hindrance and the increased strength of the C-F bonds in a difluorinated structure likely contribute to its recalcitrance to microbial defluorination in this context.

Given the resistance of the C-F bond in this compound to microbial cleavage, its primary metabolic transformation in biological systems is likely to involve the cleavage of the carbon-carbon bond, analogous to its chlorinated counterpart, 2,2-dichloropropionic acid. The degradation of 2,2-dichloropropionic acid by bacteria has been shown to yield pyruvate. It is therefore highly probable that the biotransformation of this compound also results in the formation of pyruvate.

The metabolic impact of this degradation pathway would be the introduction of pyruvate into central metabolism. Pyruvate is a pivotal metabolic intermediate with several possible fates nih.govwikipedia.org:

Entry into the Citric Acid Cycle: Pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the citric acid cycle for energy production nih.govmetwarebio.com.

Gluconeogenesis: In the liver and kidneys, pyruvate can be a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors wikipedia.orgmetwarebio.com.

Amino Acid Synthesis: Pyruvate can be transaminated to form the amino acid alanine (B10760859) wikipedia.org.

Fatty Acid Synthesis: Through its conversion to acetyl-CoA, pyruvate can contribute to the synthesis of fatty acids wikipedia.orgmetwarebio.com.

The metabolic consequences of increased pyruvate levels would depend on the cellular context and the activity of downstream metabolic pathways.

| Metabolic Pathway | Key Enzyme/Process | Metabolic Outcome |

|---|---|---|

| Citric Acid Cycle | Pyruvate Dehydrogenase Complex | ATP Production |

| Gluconeogenesis | Pyruvate Carboxylase, PEPCK | Glucose Synthesis |

| Amino Acid Synthesis | Alanine Transaminase | Alanine Synthesis |

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase, Fatty Acid Synthase | Lipid Synthesis |

Role in Drug Development Studies

This compound and its corresponding ethyl ester, ethyl 2,2-difluoropropionate, serve as important intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical sector. The presence of the difluoromethyl group (CF2H) is of significant interest in drug design as it can modulate the chemical, physical, and biological properties of a molecule, often leading to improved metabolic stability and bioavailability.

The 2,2-difluoropropionate moiety is a valuable building block for introducing a difluoromethyl group into larger, biologically active compounds. While direct synthesis pathways using this compound are proprietary or not widely published, the use of structurally similar reagents like ethyl bromodifluoroacetate is well-documented in the creation of therapeutic agents. This highlights the role of the difluoro-alkyl structure in synthesizing complex molecules for cancer treatment.

A notable example is in the synthesis of Cedazuridine, a cytidine (B196190) deaminase inhibitor approved for treating myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). nih.gov The synthesis of the core difluorotetrahydrofuran ring of this drug class involves a Reformatzky reaction using a fluorinated bromoacetate, demonstrating the utility of such difluoro-synthons in constructing anti-leukemia agents. nih.gov The incorporation of fluorine-containing motifs is a common strategy in the development of new anticancer drugs, with research into compounds like perfluoroalkyltriazole-appended 2'-deoxyuridines showing promise. nih.gov The difluoromethyl group, in particular, is sought after for its ability to act as a bioisostere for other functional groups and to enhance the pharmacological profile of the parent molecule.

Low oral bioavailability is a significant challenge in drug development, often stemming from poor solubility or inadequate cell permeability. nih.govnih.gov The introduction of fluorine atoms into a drug's structure is a recognized strategy to improve these characteristics. The difluoromethyl group, provided by intermediates like 2,2-difluoropropionate, can increase lipophilicity and metabolic stability, which facilitates better absorption and bioavailability. nih.gov

Combining active pharmaceutical ingredients (APIs) with other molecules to form salts is another viable method to improve solubility and permeability. nih.govnih.gov While specific studies on antibiotics functionalized directly with this compound are not prevalent in public literature, the underlying principle is sound. For instance, research on the antibiotic Cefuroxime has explored the creation of organic salts to enhance its physicochemical properties. nih.govnih.gov The strategic placement of a difluoromethyl linker, derived from precursors like ethyl bromodifluoroacetate, has also been employed in drug synthesis to connect different parts of a molecule while conferring metabolic resistance. nih.gov This suggests that using a 2,2-difluoropropionate group to functionalize an antibiotic could serve as a potential pathway to develop a novel formulation with enhanced bioavailability.

Direct research on the metabolic impact of this compound is limited. However, its non-fluorinated analogue, propionate (B1217596), is a well-studied short-chain fatty acid (SCFA) with significant effects on host metabolism. mdpi.comcreative-proteomics.comnih.govnih.gov SCFAs like propionate are known to influence glucose homeostasis, lipid metabolism, and inflammatory processes. nih.govresearchgate.net They can act as signaling molecules that regulate pathways such as:

Glucose Metabolism : Propionate can stimulate the secretion of gut hormones like GLP-1, which in turn regulates insulin (B600854) release and improves insulin sensitivity. creative-proteomics.com

Lipid Metabolism : SCFAs can activate AMP-activated protein kinase (AMPK), which promotes fatty acid oxidation and inhibits cholesterol synthesis in the liver. nih.govresearchgate.net

Inflammation : SCFAs can inhibit histone deacetylase (HDAC), leading to anti-inflammatory effects. creative-proteomics.com

The presence of two fluorine atoms on the alpha-carbon of the propionate backbone would be expected to significantly alter these biological activities. The high electronegativity of fluorine would increase the acidity of the carboxylic acid and create a strong carbon-fluorine bond resistant to metabolic cleavage. This could lead to altered binding affinity for SCFA receptors like GPR41/43 and different downstream signaling outcomes. The increased stability could also result in a longer biological half-life compared to natural propionate.

| Property | Propionate (Propanoic Acid) | 2,2-Difluoropropionate (2,2-Difluoropropanoic Acid) |

|---|---|---|

| Structure | CH₃CH₂COOH | CH₃CF₂COOH |

| Metabolic Fate | Readily metabolized by host cells; serves as an energy source. creative-proteomics.com | Expected to be more resistant to metabolic degradation due to strong C-F bonds. |

| Receptor Binding | Binds to SCFA receptors (e.g., GPR41, GPR43) to initiate signaling cascades. creative-proteomics.com | Altered electronic properties may change binding affinity and receptor activation profile. |

| Effect on Glucose Metabolism | Improves insulin sensitivity and glucose tolerance. creative-proteomics.comnih.gov | Potentially modulated (either enhanced or inhibited) effects on glucose pathways. |

| Effect on Lipid Metabolism | Inhibits fatty acid and cholesterol synthesis in the liver. creative-proteomics.com | Potential for altered impact on lipid synthesis and oxidation due to metabolic stability. |

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves sequential coupling of amino acids to a growing chain anchored to an insoluble resin. bachem.com The success of SPPS is highly dependent on the choice of solvents, which must effectively solvate the resin and reagents. peptide.com

A review of the scientific literature indicates that the primary solvents used in SPPS are polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). bachem.compeptide.com There is no evidence in published research to suggest that this compound is used as a co-solvent in this process. The chemical properties of a salt like this compound are generally incompatible with the anhydrous, non-polar to polar aprotic conditions required for efficient peptide coupling and deprotection steps in standard SPPS protocols.

Toxicological Mechanisms and Cellular Responses

Specific toxicological studies detailing the molecular targets of this compound are not widely available. However, the toxicology of small, fluorinated organic molecules has been a subject of study, providing a basis for potential mechanisms. For many fluorine-containing monomers, the kidney is a primary toxicological target, with the severity depending on the compound's metabolic profile and excretion patterns. nih.gov

One potential mechanism of toxicity for small fluorinated acids is through "lethal synthesis," where the compound is metabolized into a toxic substance. A classic example is fluoroacetate, which is converted to fluorocitrate. Fluorocitrate then potently inhibits aconitase, a key enzyme in the Krebs cycle, leading to a shutdown of cellular energy production. It is plausible that 2,2-difluoropropionate could be metabolized in a way that leads to the inhibition of critical enzymes involved in cellular metabolism. For example, enzymes that process propionate, such as propionyl-CoA carboxylase, could be potential targets for inhibition by a fluorinated analogue, disrupting normal fatty acid and amino acid metabolism. Further research is necessary to identify the specific molecular targets and cellular responses to this compound exposure.

An article focusing on the biological and biochemical research of this compound, specifically concerning its impact on cellular pathway perturbations, cannot be generated at this time. Extensive searches for scientific literature and data regarding the effects of this compound on cellular mechanisms have not yielded any specific information.

Initial investigations revealed information on a structurally similar compound, 2,2-dichloropropionic acid (Dalapon), which is known to act as a protein precipitant and alter plasma membrane permeability. However, due to distinct chemical properties, it is not scientifically accurate to attribute these effects to this compound without direct evidence.

Subsequent, more targeted searches for the biological and biochemical effects of this compound itself did not provide any data on its interaction with or perturbation of any cellular pathways. The available information is limited to basic chemical identification and properties.

Therefore, as there is no research data available from the conducted searches on the cellular pathway perturbations of this compound, the requested article section cannot be written.

Environmental Research and Degradation Studies

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and persistence in the air, water, and soil. For short-chain perfluoroalkyl acids (PFAAs), these characteristics are largely governed by their high water solubility and low potential for adsorption.

Short-chain PFAAs exhibit high mobility in soil and water. nih.gov This mobility is a result of their high aqueous solubility and a relatively low tendency to adsorb to soil and sediment particles. nih.govrsc.org Consequently, they have a significant potential for long-range transport through aqueous routes, which can lead to the contamination of water resources far from the original source of emission. nih.govmst.dk Once they enter the environment, they tend to remain in the water phase, leading to widespread distribution in aquatic systems. nih.gov

In addition to transport in water, volatile precursor compounds can be transported over long distances in the atmosphere. nih.govresearchgate.net These precursors can then degrade to form persistent short-chain PFAAs in remote regions. nih.gov This atmospheric transport and subsequent deposition contribute to the global distribution of these substances, which have been detected in remote areas. nih.gov Due to these properties, short-chain PFAAs are considered ubiquitous environmental contaminants. industrialchemicals.gov.au

Global Warming Potential (GWP) and Atmospheric Chemistry

Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2). epa.gov The GWP of a substance is influenced by its radiative efficiency (how well it absorbs energy) and its atmospheric lifetime.

Specific GWP data for Sodium 2,2-difluoropropionate or its acid form are not available. However, the atmospheric chemistry of perfluorinated carboxylic acids (PFCAs) provides some insight. The primary atmospheric removal mechanism for PFCAs is not chemical reaction, but physical deposition (wet and dry), which is estimated to occur on a timescale of about 10 days. acs.orgresearchgate.net Reaction with hydroxyl (OH) radicals is a minor atmospheric fate, with estimated lifetimes of approximately 130 days for short-chain PFCAs (with more than one perfluorinated carbon) and 230 days for trifluoroacetic acid. acs.orgresearchgate.netacs.org

Given this relatively short atmospheric lifetime dominated by deposition, the GWP for this compound is expected to be very low. For context, the table below shows the GWP values for other fluorinated compounds with much longer atmospheric lifetimes.

| Compound | Chemical Formula | Lifetime (years) | GWP (100-year time horizon) |

|---|---|---|---|

| Carbon Dioxide | CO2 | variable | 1 |

| Methane | CH4 | 12 | 27-30 |

| Fluoroform (HFC-23) | CHF3 | 264 | 11,700 |

| Perfluoropropane (PFC-218) | C3F8 | 2600 | 8,600 |

| Sulphur Hexafluoride | SF6 | 3200 | 23,900 |

Note: Data sourced from IPCC reports and the UNFCCC. epa.govresearchgate.netcopernicus.org The GWP for this compound is not available but is expected to be negligible due to its short atmospheric lifetime.

Remediation Strategies for Fluorinated Compounds

Due to their persistence, removing fluorinated compounds like this compound from the environment is challenging. Remediation technologies have largely focused on filtration to separate PFAS from water and destructive technologies to break the C-F bond.

For short-chain PFAS, which are not effectively removed by granular activated carbon (GAC), other methods are preferred. adec-innovations.com Ion exchange (IX) resins are more effective for capturing these highly soluble compounds. adec-innovations.comwaterhq.world High-pressure membrane technologies like reverse osmosis and nanofiltration have also proven effective, removing over 90% of a wide range of PFAS, including short-chain variants. adec-innovations.comwaterhq.world However, these separation techniques generate a concentrated waste stream that requires further treatment or disposal. adec-innovations.com

Destructive technologies offer a more permanent solution. These methods aim to break the C-F bond and mineralize the compounds into harmless by-products like fluoride (B91410) ions and carbon dioxide. aquatechtrade.com Promising destructive technologies include photochemical reduction and catalytic treatments that can be tuned to degrade high concentrations of short- and ultra-short-chain PFAS in complex industrial wastewater. aquatechtrade.com

| Remediation Technology | Description | Effectiveness on Short-Chain PFAS |

|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption process where contaminants stick to the surface of carbon granules. | Less effective compared to long-chain PFAS. adec-innovations.com |

| Ion Exchange (IX) Resins | Uses positively charged resins to attract and hold negatively charged PFAS ions. | Highly effective for both short- and long-chain PFAS. adec-innovations.comwaterhq.world |

| Reverse Osmosis (RO) | A high-pressure membrane technology that separates contaminants from water. | Very effective (>90% removal) for a wide range of PFAS, including short-chains. waterhq.world |

| Photochemical Reduction | Uses light energy, often with a catalyst, to break down contaminants. | Effective for destroying short- and ultra-short-chain PFAS. aquatechtrade.com |

| Catalytic Treatment | Uses a catalyst to break down and mineralize PFAS into harmless by-products. | Effective for a broad spectrum of PFAS, including short-chains, in complex matrices. aquatechtrade.com |

Analytical and Spectroscopic Characterization in Research

The rigorous identification and characterization of Sodium 2,2-difluoropropionate are fundamental in research settings to confirm its structure, assess its purity, and understand its behavior in various matrices. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose, providing a comprehensive analytical profile of the compound.

Applications of Sodium 2,2 Difluoropropionate in Specialized Chemical Synthesis

Introduction of Fluorine Atoms into Organic Molecules

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. nih.govnsf.govmdpi.com The strategic replacement of hydrogen atoms or hydroxyl groups with fluorine can dramatically alter a molecule's properties. nih.govscispace.com This is due to the unique characteristics of the fluorine atom, including its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond. nih.gov These features allow fluorine to act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom with minimal steric disruption while significantly modifying the electronic environment of the molecule. nih.govscispace.com

A primary motivation for introducing fluorine into bioactive molecules is to enhance their metabolic stability and, consequently, their biological activity. nih.govscispace.com The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family responsible for oxidative metabolism. nih.gov By replacing a metabolically vulnerable C-H bond with a robust C-F bond, chemists can block sites of metabolic attack, prolonging the drug's half-life and increasing its bioavailability. nih.govnih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Change upon Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond and resistant to enzymatic cleavage. nih.govnih.gov |

| Binding Affinity | Can be increased | Fluorine's electronegativity can alter electronic interactions with target receptors. nih.gov |

| Lipophilicity | Generally Increased | Enhances membrane permeability and absorption. nih.govnih.gov |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing effect of fluorine influences adjacent functional groups. nih.gov |

Precursor for Synthesizing Complex Fluorinated Organic Molecules

Sodium 2,2-difluoropropionate serves as a building block for creating more complex molecules containing the 2,2-difluoropropionyl moiety. The sodium salt can be readily converted into other useful derivatives, expanding its synthetic utility.

While the sodium salt itself has specific applications, it is often used as a starting point for the synthesis of other 2,2-difluoropropionic acid derivatives. For instance, acidification of this compound yields 2,2-difluoropropionic acid. This acid can then be converted into a variety of other functional groups. A key transformation is its conversion to an acyl fluoride (B91410), such as 2,2-difluoro-3-iodopropionyl fluoride, which is a versatile intermediate. google.com These acyl halides can react with nucleophiles like alcohols or amines to produce the corresponding esters and amides, respectively, thereby incorporating the difluoropropionate structure into a wider range of complex molecules. nih.gov

Table 2: Synthetic Pathway for 2,2-Difluoropropionate Derivatives

| Starting Material | Reagent(s) | Product | Derivative Class |

|---|---|---|---|

| This compound | Strong Acid (e.g., HCl) | 2,2-Difluoropropionic Acid | Carboxylic Acid |

| 2,2-Difluoropropionic Acid Derivative | Alcohol (R-OH) | 2,2-Difluoropropionic Ester | Ester |

| 2,2-Difluoropropionic Acid Derivative | Amine (R-NH2) | 2,2-Difluoropropionic Amide | Amide |

The introduction of a difluoromethyl (-CF2H) group onto aromatic rings (arenes) is a valuable transformation in medicinal chemistry. This is often achieved through decarboxylative reactions, where a fluorinated carboxylic acid salt loses carbon dioxide to generate a reactive fluorinated species. nih.gov A common reagent for this purpose is sodium chlorodifluoroacetate (ClCF2COONa), which upon heating, can generate difluorocarbene (:CF2), a highly reactive intermediate capable of inserting into various bonds. nih.govresearchgate.net

However, the use of this compound (CH3CF2COONa) for this specific transformation is not established in the literature. The decarboxylation of this compound would theoretically generate a 1,1-difluoroethyl anion or radical (CH3CF2-), not the difluoromethyl species (-CF2H) required for difluoromethylation. Therefore, while decarboxylative strategies are central to forming difluoromethylated compounds, this compound is not the appropriate precursor for this particular functionalization.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental scaffolds in a vast number of pharmaceuticals and natural products. The incorporation of fluorine into these rings can impart the beneficial properties of metabolic stability and enhanced biological activity.

Dihydroisoquinolinones and oxindoles are two classes of nitrogen-containing heterocyclic compounds that form the core of many biologically active molecules. nih.govnih.govrsc.org For example, fluorinated 2-oxindole derivatives have been identified as potent antitumor agents for prostate cancer. nih.gov The synthesis of these complex scaffolds is an active area of research, with numerous methods developed to construct their core ring systems. nih.govnih.govresearchgate.net

A review of established synthetic routes for dihydroisoquinolinones and oxindoles shows that they are typically constructed from precursors such as functionalized indanones or through the intramolecular cyclization of α-bromo-propionanilides, respectively. nih.govresearchgate.net There is currently no documented evidence in the chemical literature describing the use of this compound as a direct building block or reagent in the synthesis of either the dihydroisoquinolinone or oxindole (B195798) heterocyclic systems.

Pyrazoles and Dihydropyrazoles

Pyrazoles and their partially saturated analogs, dihydropyrazoles (or pyrazolines), are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.gov This core structure is a prominent feature in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govias.ac.in The introduction of fluorine atoms to the pyrazole (B372694) ring can significantly enhance these biological and physical properties.

Standard synthetic routes to pyrazoles often involve the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-dione, and a hydrazine (B178648) derivative. nih.gov To create fluorinated pyrazoles, this strategy can be adapted by using fluorinated starting materials. While direct examples employing this compound as the fluorinated precursor are not extensively documented, the synthesis of fluorine-substituted pyrazoles and pyrazolines has been achieved through other means, demonstrating the feasibility of incorporating such groups.

A notable strategy involves the [2+3] cycloaddition between fluorinated diazoalkanes and various dipolarophiles. Research has demonstrated the synthesis of a library of fluorine-substituted pyrazoles and pyrazolines using this method. In this approach, fluorinated diazo compounds react with alkynes to yield pyrazoles or with alkenes to produce pyrazolines, with moderate to excellent yields. nih.gov This highlights a robust method for accessing these important fluorinated heterocycles.

Table 1: Synthesis of Fluorinated Pyrazoles and Pyrazolines via [2+3] Cycloaddition

| Entry | Diazo Compound | Dipolarophile | Product Type | Yield (%) |

| 1 | CF3CHN2 | Phenylacetylene | Pyrazole | 99% |

| 2 | CF3CHN2 | Methyl propiolate | Pyrazole | 95% |

| 3 | C2F5CHN2 | Phenylacetylene | Pyrazole | 92% |

| 4 | C2F5CHN2 | Methyl propiolate | Pyrazole | 96% |

| 5 | CF3CHN2 | Styrene | Pyrazoline | 99% |

| 6 | CF3CHN2 | Methyl acrylate | Pyrazoline | 98% |

| 7 | C2F5CHN2 | Styrene | Pyrazoline | 99% |

| 8 | C2F5CHN2 | Methyl acrylate | Pyrazoline | 95% |

| This table summarizes the results from a study on the cycloaddition of fluorinated diazoalkanes with various alkynes and alkenes, showcasing a general method for synthesizing fluorinated pyrazoles and pyrazolines. nih.gov |

Although this example does not use this compound directly, it underscores the principle of using small fluorinated synthons to build complex heterocyclic systems. The 2,2-difluoropropionate moiety could theoretically serve as a precursor to a fluorinated building block for similar syntheses.

Chromenes and Benzofurans

Chromenes are a class of oxygen-containing heterocyclic compounds that form the core of many natural products and bioactive molecules. nih.gov The synthesis of fluorinated chromene derivatives is of significant interest. A successful approach to synthesizing 2,2-difluoro-2H-chromenes involves the tandem reaction of a related compound, ethyl 3-bromo-3,3-difluoropropionate, with various salicylaldehyde (B1680747) derivatives. fao.org This reaction proceeds in good yields under basic conditions, demonstrating the utility of C3 difluorinated propionates in building the chromene scaffold. A plausible mechanism involves the initial reaction between the fluorinated propionate (B1217596) and the salicylaldehyde, followed by an intramolecular cyclization to form the final chromene ring. fao.org

Table 2: Synthesis of 2,2-Difluoro-2H-chromenes using Ethyl 3-bromo-3,3-difluoropropionate

| Entry | Salicylaldehyde Derivative | Yield (%) |

| 1 | Salicylaldehyde | 81% |

| 2 | 5-Chlorosalicylaldehyde | 76% |

| 3 | 5-Bromosalicylaldehyde | 78% |

| 4 | 3,5-Dichlorosalicylaldehyde | 71% |

| 5 | 3,5-Dibromosalicylaldehyde | 74% |

| 6 | 3-Methoxysalicylaldehyde | 85% |

| This table presents the yields of 2,2-difluoro-2H-chromenes synthesized from the reaction of various salicylaldehydes with ethyl 3-bromo-3,3-difluoropropionate. fao.org |

Benzofurans represent another critical class of oxygen-containing heterocycles found in many natural products and pharmaceuticals. nih.govnih.gov Numerous methods exist for their synthesis, often involving the cyclization of substituted phenols. researchgate.netorganic-chemistry.org The incorporation of fluorine into the benzofuran (B130515) structure can lead to compounds with enhanced biological activity.

A relevant strategy for creating fluorinated benzofuran-type structures involves the synthesis of gem-difluoro-2,3-dihydrobenzofurans. One study demonstrated that gem-difluoropropargylic intermediates can undergo an intramolecular oxa-Michael addition to afford these dihydrobenzofurans in good yields. aub.edu.lb These intermediates, which contain an electrophilic double bond, can then undergo further reactions, such as nucleophilic additions, to create a variety of functionalized fluorinated dihydrobenzofurans. aub.edu.lb This work establishes a clear pathway for using small, gem-difluorinated molecules to construct the core of fluorinated dihydrobenzofurans.

Table 3: Functionalization of a gem-Difluoro-2,3-dihydrobenzofuran Intermediate

| Entry | Reactant | Nucleophile | Product | Yield (%) |

| 1 | gem-Difluoro-dihydrobenzofuran | 2-Mercaptoethanol | Michael Adduct | 88% |

| 2 | gem-Difluoro-dihydrobenzofuran | 4-Methoxy-α-toluenethiol | Michael Adduct | 44% |

| 3 | gem-Difluoro-dihydrobenzofuran | Piperidine | Amine Adduct | Good Yield |

| This table shows the results of nucleophilic additions to a gem-difluoro-2,3-dihydrobenzofuran intermediate, demonstrating its utility in creating more complex fluorinated molecules. aub.edu.lb |

Advanced Applications in Materials Science Research

The unique properties of the fluorine atom, such as its high electronegativity and small size, make it a powerful tool in materials science. Incorporating fluorine into polymers and onto surfaces can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity (water repellency).

Surface modification is a key technique used to alter the properties of a material's exterior without changing its bulk characteristics. researchgate.netmdpi.com This can be achieved through various methods, including plasma treatments, chemical grafting, and the application of specialized coatings. ekb.eg Fluorinated compounds are often used in these processes to create low-energy surfaces that are resistant to wetting and soiling. While specific applications of this compound in surface modification are not widely reported, its structure suggests potential as a precursor for creating such functional surfaces.

In polymer science, fluoropolymers are a major class of materials known for their high performance. The synthesis of novel fluorinated monomers is an active area of research to develop new materials with tailored properties. The polymerization of functional monomers containing a sodium salt has been explored for creating advanced polymers. For instance, 2-acrylamido-2-methylpropane sulfonic acid sodium salt (NaAMPS) has been polymerized using aqueous Cu(0)-mediated living radical polymerization. rsc.org This technique allows for the creation of well-defined polymers and block copolymers. rsc.org This example, while involving a different monomer, illustrates a modern polymerization method applicable to sodium salt-containing monomers for creating functional polymers.

Table 4: Polymerization of a Functional Sodium Salt Monomer (NaAMPS)

| Monomer | Polymerization Method | Key Feature | Application Area |

| NaAMPS | Aqueous Cu(0)-mediated living radical polymerization | Controlled polymer chain growth | Synthesis of block copolymers |

| This table provides an example of a modern polymerization technique used for a sodium salt-containing monomer, analogous to how this compound could potentially be developed into a specialty monomer. rsc.org |

Given the established role of organofluorine compounds in materials science, this compound represents a potential building block for the development of new fluorinated polymers or surface modification agents. Further research could explore its conversion into a polymerizable monomer or its application in grafting reactions to impart fluorine-specific properties to various substrates.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The development of more efficient and sustainable synthetic routes for Sodium 2,2-difluoropropionate is a key area of future research. Current synthetic methods may rely on harsh reagents or produce significant waste streams. Future efforts will likely focus on "green chemistry" principles to minimize environmental impact and improve economic viability.

Key research objectives include:

Catalytic Methods: Investigating novel catalysts to improve reaction yields and selectivity, potentially reducing the need for stoichiometric reagents and simplifying purification processes.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability. This approach can offer precise control over reaction parameters, leading to higher purity products.

Bio-based Feedstocks: Exploring the use of renewable starting materials to create a more sustainable production pathway, reducing the reliance on petrochemical sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Catalyst design and stability, cost of novel catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial equipment investment, optimization of flow parameters. |

| Renewable Feedstocks | Reduced environmental footprint, long-term sustainability. | Availability and cost of feedstocks, development of efficient conversion pathways. |

Exploration of Novel Biological Activities and Therapeutic Applications

While the current applications of this compound are established, its potential for novel biological activities and therapeutic uses remains an exciting frontier. The unique physicochemical properties conferred by the difluoromethyl group could lead to the discovery of new pharmacological effects.

Future research in this area will likely involve:

High-Throughput Screening: Employing automated screening platforms to test the compound against a wide range of biological targets, such as enzymes and receptors, to identify new activities.

Mechanism of Action Studies: For any identified biological activity, detailed studies will be necessary to elucidate the underlying molecular mechanisms.

Analogue Synthesis: Creating derivatives of this compound to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. Potential areas of interest could include anti-inflammatory, anti-bacterial, or anti-fungal applications. mdpi.comnih.gov

| Research Area | Objective | Methodologies |

| Lead Discovery | Identify new biological targets for this compound. | High-throughput screening, in-vitro assays. |

| Mechanism Elucidation | Understand how the compound exerts its biological effects. | Cellular and molecular biology techniques, proteomics, genomics. |

| Lead Optimization | Improve the therapeutic potential of the compound. | Medicinal chemistry, structure-activity relationship studies. |

In-depth Understanding of Environmental Impact and Remediation

A comprehensive understanding of the environmental fate and potential impact of this compound is crucial for its responsible use. As an organofluorine compound, its persistence and potential for bioaccumulation require careful consideration.

Future research should focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading this compound in various environmental compartments (soil, water).

Ecotoxicology Studies: Assessing the potential toxicity of the compound and its degradation products to a range of non-target organisms, including aquatic life and soil microflora.

Remediation Technologies: Developing effective and environmentally friendly methods for the removal of this compound from contaminated sites. This could include bioremediation, phytoremediation, or advanced oxidation processes. wordpress.com

Advancements in Analytical and Spectroscopic Characterization Techniques

The development of more sensitive and selective analytical methods is essential for monitoring this compound in various matrices, from industrial process streams to environmental samples.

Future advancements are anticipated in the following areas:

Chromatographic Methods: Improving liquid chromatography (LC) and gas chromatography (GC) methods for the separation and quantification of this compound and its potential impurities or degradation products. researchgate.net

Mass Spectrometry: Utilizing high-resolution mass spectrometry (HRMS) for unambiguous identification and structural elucidation, particularly of trace-level contaminants. nih.gov

Spectroscopic Techniques: Employing advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, for detailed structural characterization and quality control. rsc.org The use of ion-selective electrodes (ISE) for fluoride (B91410) can also be a valuable tool in certain analytical contexts. cdc.gov

| Technique | Application | Potential Advancements |

| LC-MS/MS | Quantification in complex matrices (e.g., environmental samples). | Increased sensitivity, development of novel stationary phases. |

| GC-MS | Analysis of volatile derivatives. | Improved derivatization methods, enhanced resolution. |

| ¹⁹F NMR | Structural characterization and purity assessment. | Higher field strengths for greater resolution, quantitative NMR (qNMR). |

Computational Modeling and Predictive Studies

Computational modeling and simulation offer powerful tools to accelerate research and development related to this compound. These in silico methods can provide valuable insights into the compound's properties and interactions, guiding experimental design and reducing reliance on costly and time-consuming laboratory work. nih.govmdpi.com

Key areas for future computational research include:

Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models to predict the potential toxicity and environmental impact of this compound and its analogues.

Molecular Docking: Simulating the interaction of this compound with biological targets to predict potential therapeutic activities and guide the design of new drugs. preprints.orgpreprints.org

Reaction Modeling: Employing quantum mechanical calculations to model reaction mechanisms and predict optimal conditions for more efficient synthetic routes.

Solubility Prediction: Using thermodynamic models to predict the solubility of this compound in different solvents and environmental conditions, which is crucial for process design and environmental fate assessment. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for Sodium 2,2-difluoropropionate, and how can purity be validated?

- Methodology : this compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl 2,2-difluoropropionate (CAS 28781-85-3) may undergo alkaline hydrolysis using NaOH, followed by neutralization and recrystallization . Purity validation requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection to quantify impurities.

- ¹⁹F NMR to confirm fluorine substitution patterns and rule out side products.

- Titrimetry (e.g., acid-base titration) to assess stoichiometric purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :